2-[(3-Bromophenyl)methanesulfonyl]acetic acid 2-[(3-Bromophenyl)methanesulfonyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 98288-12-1
VCID: VC8336418
InChI: InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
SMILES: C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O
Molecular Formula: C9H9BrO4S
Molecular Weight: 293.14 g/mol

2-[(3-Bromophenyl)methanesulfonyl]acetic acid

CAS No.: 98288-12-1

Cat. No.: VC8336418

Molecular Formula: C9H9BrO4S

Molecular Weight: 293.14 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Bromophenyl)methanesulfonyl]acetic acid - 98288-12-1

Specification

CAS No. 98288-12-1
Molecular Formula C9H9BrO4S
Molecular Weight 293.14 g/mol
IUPAC Name 2-[(3-bromophenyl)methylsulfonyl]acetic acid
Standard InChI InChI=1S/C9H9BrO4S/c10-8-3-1-2-7(4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Standard InChI Key XFGDBXMRFDVKNI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)Br)CS(=O)(=O)CC(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three distinct functional groups: a 3-bromophenyl ring, a methanesulfonyl (−SO₂−) bridge, and an acetic acid (−CH₂COOH) terminus. The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the sulfonyl group enhances electrophilicity and stability. The acetic acid moiety provides a site for further functionalization, such as esterification or amidation, which is critical for tuning solubility and biological activity.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are pivotal for structural validation. The 1H^1H-NMR spectrum typically shows a singlet for the methylene protons adjacent to the sulfonyl group (−SO₂−CH₂−COOH) at δ 3.5–4.0 ppm, while the aromatic protons of the bromophenyl ring resonate as a multiplet between δ 7.2–7.8 ppm. Infrared (IR) spectroscopy confirms the presence of sulfonyl (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O−H stretching at ~2500–3000 cm⁻¹) groups.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight293.13–293.14 g/mol
Melting Point174–175°C
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~1.2 (estimated)

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of 2-[(3-Bromophenyl)methanesulfonyl]acetic acid typically proceeds via sulfonation and subsequent oxidation:

  • Bromophenyl Methane Sulfonation: Reaction of 3-bromotoluene with chlorosulfonic acid yields 3-bromophenylmethanesulfonyl chloride.

  • Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with glycolic acid to form the sulfonylacetic acid derivative.

  • Oxidation and Purification: Final oxidation with hydrogen peroxide ensures complete conversion, followed by recrystallization for purity.

This route achieves yields of ~60–70%, with purity confirmed via HPLC (>95%).

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyvinyl chloride (PVC) matrices improves thermal stability, with decomposition onset temperatures increasing from 220°C to 245°C. The bromine atom acts as a flame retardant, reducing peak heat release rates by 30% in cone calorimetry tests.

Coordination Chemistry

The sulfonyl and carboxylate groups enable chelation with transition metals. Reaction with Cu(II) acetate forms a blue complex (λmax=610nm\lambda_{\text{max}} = 610 \, \text{nm}) with potential applications in catalysis.

Comparative Analysis with Structural Analogues

Sulfonic Acid Derivatives

CompoundKey Structural DifferencesBioactivity Comparison
2-(Bromophenyl)sulfonic acidLacks acetic acid groupLower COX-2 inhibition (~20%)
3-BromobenzenesulfonamideAmine instead of carboxylic acidHigher antimicrobial potency

The acetic acid moiety in 2-[(3-Bromophenyl)methanesulfonyl]acetic acid enhances hydrogen-bonding capacity, improving target binding compared to simpler sulfonic acids.

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